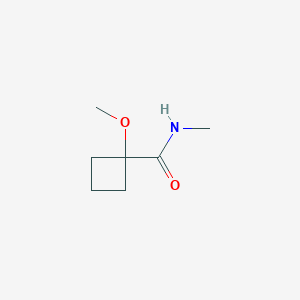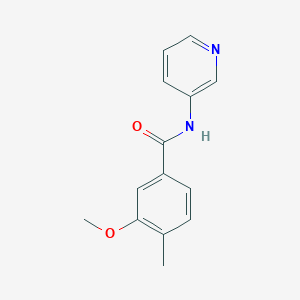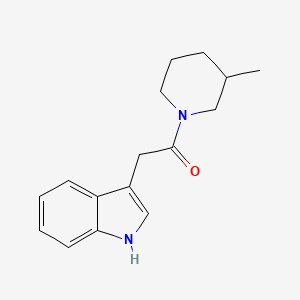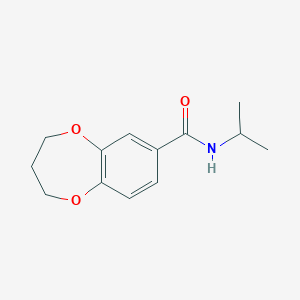
1-methoxy-N-methylcyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methoxy-N-methylcyclobutane-1-carboxamide, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic drug that is used in the treatment of Alzheimer's disease and other neurological disorders. Memantine has been shown to be effective in slowing the progression of Alzheimer's disease and improving cognitive function in patients.
作用机制
Memantine works by blocking the excessive activity of glutamate, an excitatory neurotransmitter in the brain. Glutamate overactivity is believed to contribute to the damage of brain cells in Alzheimer's disease. By blocking the excessive activity of glutamate, 1-methoxy-N-methylcyclobutane-1-carboxamide helps to protect brain cells from damage and improve cognitive function.
Biochemical and physiological effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress in the brain, which is believed to contribute to the damage of brain cells in Alzheimer's disease. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide has been shown to improve the function of the cholinergic system, which is important for memory and learning.
实验室实验的优点和局限性
Memantine has several advantages for use in lab experiments. It is a well-characterized drug that has been extensively studied. It has a well-defined mechanism of action and has been shown to be effective in a number of neurological disorders. However, there are also some limitations to its use in lab experiments. Memantine can have toxic effects at high concentrations, which can limit its use in certain experiments. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide can have off-target effects that may complicate the interpretation of results.
未来方向
There are several future directions for research on 1-methoxy-N-methylcyclobutane-1-carboxamide. One area of research is the development of new 1-methoxy-N-methylcyclobutane-1-carboxamide derivatives that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential use of 1-methoxy-N-methylcyclobutane-1-carboxamide in the treatment of other neurological disorders. Finally, there is a need for further research on the long-term effects of 1-methoxy-N-methylcyclobutane-1-carboxamide use in patients with Alzheimer's disease and other neurological disorders.
Conclusion:
In conclusion, 1-methoxy-N-methylcyclobutane-1-carboxamide is a synthetic drug that has been shown to be effective in the treatment of Alzheimer's disease and other neurological disorders. It works by blocking the excessive activity of glutamate in the brain, which helps to protect brain cells from damage and improve cognitive function. Memantine has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on 1-methoxy-N-methylcyclobutane-1-carboxamide, including the development of new 1-methoxy-N-methylcyclobutane-1-carboxamide derivatives and the investigation of its potential use in the treatment of other neurological disorders.
合成方法
Memantine is synthesized by reacting 1-amino-3,5-dimethyladamantane with methylamine and cyclobutanecarboxylic acid. The reaction takes place in the presence of a catalyst and at high temperatures and pressures. The resulting product is then purified by recrystallization.
科学研究应用
Memantine has been extensively studied for its therapeutic potential in Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function and slow the progression of the disease. In addition, 1-methoxy-N-methylcyclobutane-1-carboxamide has been investigated for its potential use in the treatment of other conditions such as Parkinson's disease, multiple sclerosis, and epilepsy.
属性
IUPAC Name |
1-methoxy-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-6(9)7(10-2)4-3-5-7/h3-5H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKPJDQHFJAQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methoxy-N-methylcyclobutane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)

![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
